molecular formula C19H18F4N2O3 B2866376 N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide CAS No. 1797893-94-7

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide

Cat. No.: B2866376
CAS No.: 1797893-94-7
M. Wt: 398.358
InChI Key: ZXJCLHIEBIATTM-UHFFFAOYSA-N
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Description

N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by:

  • Ethanediamide backbone: A central oxalamide (N-(carbamoyl)carboxamide) structure, which facilitates hydrogen bonding with biological targets.
  • A 3-(trifluoromethyl)phenyl group on the opposing amide nitrogen, offering electron-withdrawing properties and enhanced metabolic stability.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N2O3/c1-18(28-2,14-8-3-4-9-15(14)20)11-24-16(26)17(27)25-13-7-5-6-12(10-13)19(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXJCLHIEBIATTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 2-fluorobenzaldehyde with methoxypropylamine under controlled conditions to form the intermediate 2-(2-fluorophenyl)-2-methoxypropylamine.

    Oxalamide Formation: The intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Pharmacokinetic Properties

The table below compares key structural and molecular features:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features Reference
N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide (Target) C22H22F4N2O3 438.42* 2-fluorophenyl, methoxypropyl, CF3-phenyl Potential TMPRSS2 binding (inferred) -
N'-[3-Methyl-1-phenylbutyl]-N-(quinolin-6-yl)ethanediameide C23H25N3O2 399.47 Quinoline, phenylbutyl TMPRSS2 ΔG = -7.149 kcal/mol
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide C25H29F3N4O2 474.53 Indole, piperidine, CF3-phenyl Enhanced lipophilicity (ChemSpider: 20744315)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) C17H14F3NO2 337.30 Benzamide, CF3-phenyl, isopropoxy Pesticide (fungicide)

*Calculated using standard atomic weights.

Key Observations :

  • Trifluoromethyl Phenyl Group : Shared with flutolanil and ’s compound, this group enhances resistance to oxidative metabolism, a critical factor in agrochemical and drug design .
  • Binding Affinity : While the target compound lacks direct binding data, the ethanediameide derivative (ΔG = -7.149 kcal/mol against TMPRSS2) suggests that similar compounds may exhibit moderate protease inhibition .

Functional Group Impact on Bioactivity

A. 2-Fluorophenyl vs. 3-Trifluoromethylphenyl
  • 3-Trifluoromethylphenyl : The meta-CF3 group enhances electronegativity, improving binding to electron-rich regions of targets (e.g., catalytic sites in proteases) .
B. Methoxypropyl Chain

The methoxypropyl linker in the target compound may improve solubility compared to bulkier substituents (e.g., indole-piperidine in ’s compound), though this could reduce membrane permeability .

Biological Activity

N-[2-(2-fluorophenyl)-2-methoxypropyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide, commonly referred to by its CAS number 1797160-21-4, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C20_{20}H21_{21}F4_{4}N2_{2}O2_{2}
  • Molecular Weight : 383.4 g/mol
  • Structural Characteristics : The compound features a fluorinated phenyl group and a trifluoromethyl group, which are known to influence its biological activity.

The biological activity of this compound is largely attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a serotonin receptor modulator, particularly affecting the 5-HT1A_{1A} and 5-HT7_{7} receptors, which are implicated in mood regulation and anxiety disorders .

Pharmacological Effects

  • Antidepressant Activity :
    • A study demonstrated that derivatives of similar structural frameworks exhibited significant antidepressant effects in animal models, such as the forced swim test (FST), indicating potential for clinical applications in depression treatment .
  • Anxiolytic Properties :
    • The compound has shown promise in reducing anxiety-like behaviors in rodent models, outperforming standard anxiolytic medications like diazepam at specific dosages .
  • Phosphodiesterase Inhibition :
    • It has been suggested that the compound may exhibit phosphodiesterase (PDE) inhibitory activity, which could contribute to its therapeutic effects in mood disorders by enhancing cyclic nucleotide signaling pathways .

Case Study 1: Antidepressant Efficacy

In a controlled study involving various piperazinyl derivatives, one compound structurally related to this compound was found to significantly reduce immobility time in the FST at a dosage of 2.5 mg/kg, suggesting a robust antidepressant effect .

Case Study 2: Anxiolytic Action

Another research effort highlighted the anxiolytic potential of similar compounds in the elevated plus maze test, where subjects treated with these compounds displayed increased time spent in open arms compared to controls, indicating reduced anxiety levels .

Data Summary Table

PropertyValue
Molecular Formula C20_{20}H21_{21}F4_{4}N2_{2}O2_{2}
Molecular Weight 383.4 g/mol
Antidepressant Activity Significant (FST model)
Anxiolytic Activity Significant (EPM model)
PDE Inhibition Potentially active

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